L-Threonine benzyl ester hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

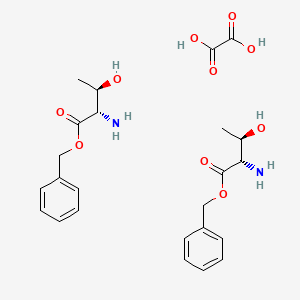

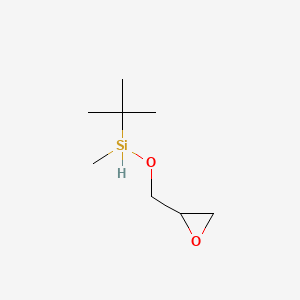

L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C24H32N2O10 . It has a molecular weight of 508.524. This compound is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of this compound involves a reaction with triethylamine in dichloromethane . More details about the synthesis process can be found in the Australian Journal of Chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H32N2O10 . The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalic acid .Aplicaciones Científicas De Investigación

Polymer Science : L-Threonine derivatives have been used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This involves the creation of polymers with potential applications in biodegradable plastics and other materials. For instance, the polymerization of L-Threonine-based cyclic carbonates was examined, leading to the formation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).

Biochemistry and Drug Development : L-Threonine derivatives have been utilized in the synthesis of O-peptide derivatives, which are important for understanding peptide and protein functions and for drug development. For example, a study explored the synthesis of threonine O-peptides via ring-opening reactions of aziridine peptide with carboxylic acid, leading to derivatives of L-threonine peptide without racemization (Tanaka, Nakajima, Maeda, Nakamura, Hayashi, & Okawa, 1979).

Organic Synthesis : The compound has been used in crystallization-induced dynamic resolution for the asymmetric synthesis of arylacetates, demonstrating its utility in creating optically active compounds, which are crucial in pharmaceutical synthesis (Park, Kim, Lee, & Park, 2014).

Molecular Recognition Studies : L-Threonine derivatives have played a role in molecular recognition studies, particularly in understanding interactions between nucleic acids and peptides. This is exemplified by the structural analysis of dipeptides like L-threonine benzyl ester, aiding in the understanding of amino acid and nucleic acid interactions (Doi, Asano, & Ishida, 1999).

Glycopeptide Synthesis : L-Threonine derivatives are used in the synthesis of complex glycopeptides, which are important in studying cell-surface interactions and potential therapeutic applications. An example is the synthesis of protected disialylated glycohexaosyl threonine present on activated T-lymphocytes (Singh, Nakahara, & Ito, 2000).

Safety and Hazards

Safety measures for handling L-Threonine benzyl ester hemioxalate include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXJCFJXVAXCRR-FFKFEZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662433 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86088-59-7 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)